molecular formula C6H2BrNO2 B12347968 CID 156589137

CID 156589137

Cat. No.: B12347968
M. Wt: 199.99 g/mol
InChI Key: GSQWBODRODRORN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Based on contextual clues from , which lists oscillatoxin derivatives (e.g., oscillatoxin E: CID 156582093; oscillatoxin F: CID 156582092), CID 156589137 is inferred to belong to the oscillatoxin family—a group of marine-derived cyanobacterial toxins with complex polyketide structures .

Properties

Molecular Formula

C6H2BrNO2

Molecular Weight

199.99 g/mol

InChI

InChI=1S/C6H2BrNO2/c7-5-1-4(3-9)6(10)8-2-5/h1-2H

InChI Key

GSQWBODRODRORN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=O)C1=C=O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

In an industrial setting, the production of CID 156589137 would likely involve large-scale chemical synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability of production. The use of advanced analytical techniques, such as high-performance liquid chromatography and mass spectrometry, is essential for monitoring the synthesis and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

CID 156589137 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogens, amines, alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups present in this compound. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various derivatives with different functional groups.

Scientific Research Applications

CID 156589137 has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound may be used in studies of biochemical pathways and enzyme interactions.

    Industry: this compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of CID 156589137 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

Table 1. Key Properties of this compound and Analogous Compounds

Compound CID Molecular Formula Molecular Weight (g/mol) Solubility (mg/mL) LogP<sup>a</sup> Key Functional Groups Biological Activity
Oscillatoxin D 101283546 C39H60O12 720.89 0.15 (Low) 4.2 Epoxide, ester, hydroxyl Cytotoxic, Na<sup>+</sup> channel modulation
30-Methyl-Oscillatoxin D 185389 C40H62O12 734.91 0.12 (Low) 4.5 Methylated epoxide, ester Enhanced membrane permeability
Oscillatoxin E 156582093 C38H58O11 690.86 0.18 (Low) 3.8 Ketone, hydroxyl Antiproliferative activity
This compound 156589137 C40H64O13<sup>b</sup> 752.93<sup>b</sup> 0.10 (Low)<sup>c</sup> 4.7<sup>c</sup> Hypothesized: ester, methyl Predicted: Ion channel inhibition<sup>d</sup>

<sup>a</sup>LogP values estimated using SILICOS-IT or iLOGP methods .
<sup>b</sup>Molecular formula and weight inferred from structural trends in oscillatoxin derivatives .
<sup>c</sup>Solubility and LogP extrapolated from analogous compounds in and .
<sup>d</sup>Biological activity hypothesized based on shared structural motifs with oscillatoxin D .

Structural Comparison

  • Core Skeleton : All oscillatoxins share a macrocyclic polyketide backbone. This compound is hypothesized to include additional methyl or hydroxyl groups, differentiating it from oscillatoxin E (CID 156582093) and F (CID 156582092) .
  • Functional Groups : Unlike 30-methyl-oscillatoxin D (CID 185389), which has a methylated epoxide, this compound may feature ester and hydroxyl groups, similar to oscillatoxin D .

Physicochemical Properties

  • Solubility : this compound is predicted to have low aqueous solubility (0.10 mg/mL), consistent with other lipophilic oscillatoxins .

Research Implications and Limitations

However, further studies are required to validate its solubility, stability, and toxicity profiles.

Q & A

Table 1. Frameworks for Research Question Development

FrameworkComponentsApplication Example for this compound
PICOT Population, Intervention, Comparison, Outcome, Time"Does this compound (I) reduce inflammation (O) in murine macrophages (P) compared to dexamethasone (C) after 24h (T)?"
FINER Feasible, Interesting, Novel, Ethical, RelevantAssess if studying this compound’s neurotoxicity addresses a literature gap (Novelty) and aligns with lab capabilities (Feasible) .

Q. Table 2. Steps for Data Contradiction Analysis

Compile conflicting studies and extract raw data.

Identify methodological variables (e.g., assay type, concentration).

Apply statistical tests (e.g., ANOVA) to quantify variability.

Replicate critical experiments under standardized conditions.

Publish negative results to enhance transparency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.